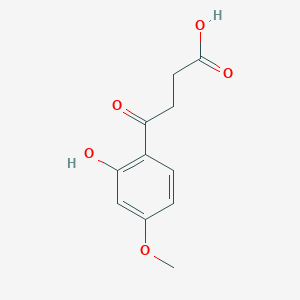

4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid

CAS No.: 14617-02-8

Cat. No.: VC1676817

Molecular Formula: C11H12O5

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14617-02-8 |

|---|---|

| Molecular Formula | C11H12O5 |

| Molecular Weight | 224.21 g/mol |

| IUPAC Name | 4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C11H12O5/c1-16-7-2-3-8(10(13)6-7)9(12)4-5-11(14)15/h2-3,6,13H,4-5H2,1H3,(H,14,15) |

| Standard InChI Key | MMMHZBODZRNHIN-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C(=O)CCC(=O)O)O |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)CCC(=O)O)O |

Introduction

Chemical Identity and Fundamental Properties

Basic Identification

4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid is uniquely identified through several standardized classification systems in chemistry. The compound is registered with CAS number 14617-02-8, which serves as its primary identifier in chemical databases and literature . Additionally, it appears in chemical registries under synonyms including "Benzenebutanoic acid, 2-hydroxy-4-methoxy-γ-oxo-" and "4-(2-Hydroxy-4-methoxy-phenyl)-4-oxo-butyric acid," reflecting its structural characteristics from different nomenclature perspectives .

Structural Features

This compound features a distinctive structure characterized by:

-

A phenyl ring with hydroxy (OH) substitution at the 2-position and methoxy (OCH3) substitution at the 4-position

-

A 4-oxobutanoic acid chain attached to the phenyl ring

-

The presence of both ketone and carboxylic acid functional groups in the aliphatic chain

-

A hydroxyl group that likely influences the compound's hydrogen bonding capabilities and reactivity

This structural arrangement gives the compound specific reactivity patterns and physical properties that distinguish it from related compounds, particularly those with different substitution patterns on the phenyl ring.

Comparative Analysis with Structurally Related Compounds

Structural Analogues

Several compounds share structural similarities with 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid but differ in key aspects that influence their properties and applications:

-

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid: Contains a chloro substituent instead of a hydroxyl group, changing its electronic properties and potential biological interactions

-

2-Butenoic acid,4-(4-methoxyphenyl)-4-oxo- (CAS: 5711-41-1): Features an unsaturated butenoic acid backbone rather than the saturated butanoic acid, significantly altering its chemical reactivity

-

4-Alkoxyphenyl-4-oxobutyric acid derivatives: A broader class of compounds that share the oxobutyric acid moiety but vary in the nature and position of substituents on the phenyl ring

Structure-Property Relationships

The specific positioning of functional groups in 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid likely influences its physical and chemical properties in several ways:

-

The 2-hydroxy group can form an intramolecular hydrogen bond with the adjacent ketone carbonyl, potentially affecting the compound's conformation and reactivity

-

The 4-methoxy group contributes electron density to the aromatic ring through resonance, influencing the electronic distribution and reactivity patterns

-

The 4-oxobutanoic acid side chain provides opportunities for further functionalization through reactions at either the ketone or carboxylic acid positions

These structure-property relationships could be exploited in the design of derivatives with enhanced or specialized properties for specific applications.

Research Gaps and Future Directions

Knowledge Limitations

Despite the commercial availability of 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid, several significant knowledge gaps exist in the scientific literature regarding this compound:

-

Detailed synthetic procedures and optimized reaction conditions

-

Comprehensive physical property data (solubility parameters, pKa values, partition coefficients)

-

Specific biological activities and mechanisms of action

-

Structure-activity relationships in comparison with analogues

-

Crystal structure and preferred conformations in solution

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume